Acetic acid, dibromo, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, dibromo, 1-methylethyl ester is an organic compound with the molecular formula C5H8Br2O2 and a molecular weight of 259.924 g/mol . This compound is characterized by the presence of two bromine atoms and an ester functional group, making it a versatile molecule in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dibromo, 1-methylethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a brominating agent. One common method is the reaction of acetic acid with isopropanol in the presence of bromine or a bromine-containing compound under acidic conditions. The reaction proceeds as follows:
CH3COOH+CH3CH(OH)CH3+Br2→CH3COOCH2CHBr2+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where acetic acid and isopropanol are fed into the reactor along with a brominating agent. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, dibromo, 1-methylethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acetic acid and the corresponding alcohol.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Hydrolysis: Acetic acid and isopropanol.
Reduction: Acetic acid and isopropanol.
Scientific Research Applications
Acetic acid, dibromo, 1-methylethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the synthesis of brominated pharmaceuticals.
Agriculture: Used in the synthesis of agrochemicals and pesticides.
Material Science: Employed in the preparation of brominated polymers and resins.
Mechanism of Action
The mechanism of action of acetic acid, dibromo, 1-methylethyl ester involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and reduction reactions. The bromine atoms act as leaving groups in nucleophilic substitution reactions, while the ester group can be hydrolyzed to release acetic acid and isopropanol. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, bromo-, 1,1-dimethylethyl ester: Similar structure but with only one bromine atom.
Acetic acid, dibromo-, methyl ester: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
Acetic acid, dibromo, 1-methylethyl ester is unique due to the presence of two bromine atoms and an isopropyl ester group, which confer distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where dual bromination is required.
Properties
CAS No. |
90380-58-8 |
---|---|
Molecular Formula |
C5H8Br2O2 |
Molecular Weight |
259.92 g/mol |
IUPAC Name |
propan-2-yl 2,2-dibromoacetate |
InChI |
InChI=1S/C5H8Br2O2/c1-3(2)9-5(8)4(6)7/h3-4H,1-2H3 |
InChI Key |
VIGRSXFVWKMQLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.